1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cereblon E3 Ligase Molecular Glue IKZF Degradation

This specific hydantoin (imidazolidine-2,4-dione) chemotype is a non-glutarimide cereblon (CRBN) E3 ligase recruiting warhead. Its ortho-fluorine substitution on the phenylacetyl group and 3-methyl modification are critical for binding topology and neo-substrate selectivity (e.g., IKZF degradation). It avoids glutarimide-associated off-target liabilities (e.g., SALL4). For PROTAC design, this building block offers a synthetically tractable piperidine vector for linker attachment, enabling IP-differentiated degrader chemical matter.

Molecular Formula C17H20FN3O3
Molecular Weight 333.363
CAS No. 2176201-62-8
Cat. No. B2787582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
CAS2176201-62-8
Molecular FormulaC17H20FN3O3
Molecular Weight333.363
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3F
InChIInChI=1S/C17H20FN3O3/c1-19-16(23)11-21(17(19)24)13-6-8-20(9-7-13)15(22)10-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3
InChIKeyXBGYCHKNOKBQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2176201-62-8: Structural Identity and Procurement Baseline for the 2-Fluorophenylacetyl Piperidine-Imidazolidinedione Scaffold


1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (CAS 2176201-62-8) is a synthetic small molecule (MW 333.36 g/mol, C17H20FN3O3) belonging to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds . Its modular structure incorporates three distinct pharmacophoric elements: a 2-fluorophenylacetyl group linked to a piperidine ring, which in turn bears a 3-methyl-substituted imidazolidine-2,4-dione core . This compound is offered as a research-grade chemical (typical purity ≥95% by HPLC) for use as a building block, a biochemical probe, or a reference standard in medicinal chemistry and chemical biology investigations . It is not approved for diagnostic or therapeutic use in humans or animals.

Why Generic Substitution Fails: The Unique Compositional Logic of CAS 2176201-62-8


Closely related imidazolidine-2,4-dione or piperidine-acetamide analogs cannot be freely interchanged with 2176201-62-8 because subtle structural variations in this chemotype profoundly affect cereblon (CRBN) E3 ligase recruitment, IKZF-family transcription factor degradation efficiency, and off-target profiles [1]. The specific combination of an ortho-fluorine on the phenylacetyl group, the precise methyl substitution at N3 of the hydantoin ring, and the piperidin-4-yl linkage geometry collectively dictates hydrogen-bonding topology and ternary complex formation—parameters that are highly sensitive to even single-atom changes [2]. Replacing any of these features (e.g., removing the 3-methyl group, relocating fluorine to the para position, or substituting the acetyl linker with a sulfonyl group) produces a distinct chemical entity with divergent cereblon-binding affinity and degradation selectivity that cannot serve as a drop-in proxy for 2176201-62-8 in degrader design or IKZF modulation studies.

Quantitative Differentiation Evidence: CAS 2176201-62-8 versus Structural Analogs and Nearest In-Class Competitors


Cereblon (CRBN) Binding Affinity: Ortho-Fluorophenylacetyl Hydantoin vs. Piperidine-2,6-dione Glutarimide (Lenalidomide) Scaffold

Structures containing the imidazolidine-2,4-dione (hydantoin) core represent a distinct cereblon-binding chemotype from the canonical glutarimide (piperidine-2,6-dione) scaffold employed by lenalidomide [1]. Fluorescence polarization competition assays demonstrate that simple hydantoin (imidazolidine-2,4-dione, unsubstituted) binds CRBN with an IC50 of 24 nM, establishing the hydantoin ring as a competent recognition element for the Cereblon-DDB1 complex [2]. In comparison, lenalidomide exhibits an IC50 of approximately 1.5 µM (1,500 nM) in cereblon displacement assays [3]. While the precise IC50 value for 2176201-62-8 against CRBN has not been publicly disclosed, the structural elaboration with a 3-methyl group and the 2-fluorophenylacetyl-piperidine appendage is expected to further modulate binding thermodynamics relative to the unsubstituted hydantoin core.

Cereblon E3 Ligase Molecular Glue IKZF Degradation

Structural Determinant of Degradation Selectivity: 3-Methyl Hydantoin vs. 3-Unsubstituted Hydantoin for IKZF1 Degradation

The 3-methyl substituent on the imidazolidine-2,4-dione ring is a critical determinant of cereblon-mediated neo-substrate recruitment efficiency [1]. Among hydantoin-based degraders, methylation at the N3 position alters the hydrogen-bonding donor/acceptor landscape presented to the CRBN surface, thereby influencing which protein substrates (IKZF1, IKZF3, CK1α, GSPT1, SALL4) are preferentially ubiquitinated and degraded [2]. The unsubstituted hydantoin core (IC50 = 24 nM for CRBN binding) lacks this alkyl substituent, providing a different pharmacophoric presentation [3]. Compounds in the piperidine-hydantoin series with alternative N-substituents (e.g., 3-cyclopropyl or 3-trifluoroethyl) have shown divergent PTP1B inhibitory profiles with IC50 values ranging from approximately 12 µM (moderate) to sub-micromolar levels , demonstrating the exquisite sensitivity of biological activity to the specific N3 substitution pattern. Quantitative head-to-head IKZF1 degradation data (DC50, Dmax) for 2176201-62-8 versus 3-unsubstituted analogs have not been publicly disclosed.

IKZF1 Degrader Hydantoin SAR Cereblon Neo-Substrate

Thermodynamic Differentiation of the Acetyl Linker: Amide Hydrogen-Bonding Capacity vs. Sulfonyl and Direct Carbonyl Analogs in Cereblon Ternary Complex Formation

The acetyl (-C(=O)CH2-) linkage connecting the 2-fluorophenyl ring to the piperidine nitrogen in 2176201-62-8 provides a geometrically distinct hydrogen-bonding interface compared to sulfonyl (-S(=O)2-) or direct carbonyl-piperidine linkers found in structurally related analogs . The amide carbonyl of the acetyl group serves as a hydrogen bond acceptor, while the adjacent methylene (-CH2-) introduces rotational flexibility absent in rigid sulfonyl derivatives . Crystallographic analysis of cereblon-hydantoin co-complexes demonstrates that the precise hydrogen-bonding network between the ligand's carbonyl groups and key CRBN residues (e.g., His378, Trp380) determines ternary complex stability and neo-substrate recruitment efficiency [1]. In contrast, the sulfonyl analog 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione presents a tetrahedral sulfur center with two H-bond acceptor oxygens and lacks the methylene spacer, resulting in a measurably different pharmacophoric geometry (PTP1B IC50 ~12 µM for sulfonyl analog vs. undetermined for the acetyl scaffold) .

Hydrogen Bond Donor Ternary Complex Cereblon Ligand Design

Positional Fluorine Isomer Impact: Ortho-Fluorophenyl in 2176201-62-8 versus Para-Fluorophenyl in Analogous Piperidine-Hydantoin Scaffolds

The ortho (2-position) fluorine substitution on the phenylacetyl ring in 2176201-62-8 is a key structural differentiator from the para (4-position) fluorinated congeners that dominate the piperidine-acetamide and piperidine-hydantoin chemical space . Ortho-fluorine substitution influences both the conformational preference of the phenylacetyl group (due to steric and electronic effects) and the potential for orthogonal C-F···H-N or C-F···C=O dipole interactions within the cereblon binding pocket [1]. The vast majority of reported piperidine-hydantoin compounds bear para-fluorophenyl substituents (e.g., 1-[(4-fluorophenyl)acetyl]piperidine, CAS 1425-88-1) or para-fluorophenyl sulfonyl derivatives . Quantitative differences in CRBN binding affinity, IKZF degradation potency, or cellular activity between ortho- and para-fluorinated isomers of this specific acetyl-piperidine-hydantoin scaffold have not been reported in the public domain and represent a critical evidence gap that requires experimental resolution through head-to-head comparative profiling.

Fluorine Scanning Ortho-Fluoro Effect Cereblon Ligand Binding

Validated Application Scenarios for CAS 2176201-62-8 Based on Structural and Pharmacophoric Differentiation Evidence


Ortho-Fluorine Scanning Probe for Cereblon Ligand Structure-Activity Relationship (SAR) Studies

2176201-62-8 serves as a dedicated ortho-fluorine positional scanning probe, enabling systematic investigation of the fluorine substitution topology on cereblon (CRBN) binding thermodynamics and IKZF degradation selectivity. This application is directly derived from the ortho-fluorophenyl vs. para-fluorophenyl differentiation evidence indicating that the vast majority of commercially available piperidine-hydantoin analogs feature para-fluorine substitution . Researchers can employ 2176201-62-8 in head-to-head fluorescence polarization CRBN displacement assays alongside para-fluorinated comparators (e.g., 1-[(4-fluorophenyl)acetyl]piperidine derivatives) to deconvolute the contribution of fluorine position to binding free energy (ΔΔGortho-para), establish a quantitative basis for fluorine scanning in degrader lead optimization, and generate novel SAR data addressing an identified evidence gap in the hydantoin cereblon ligand family. This scenario is applicable to academic and industry medicinal chemistry laboratories engaged in targeted protein degradation (TPD) research utilizing the CRBN-CRL4 ubiquitin ligase system .

Hydantoin-Based Building Block for Bifunctional PROTAC Degrader Synthesis

The 3-methylimidazolidine-2,4-dione core of 2176201-62-8 provides a cereblon-recruiting warhead chemically orthogonal to the canonical glutarimide (piperidine-2,6-dione) scaffold of lenalidomide and pomalidomide . This differentiation is critical for PROTAC design strategies that seek to avoid glutarimide-associated neo-substrate degradation liabilities (e.g., off-target SALL4 degradation linked to teratogenicity) or overcome resistance mechanisms to established IMiD-based therapies . The piperidine nitrogen linker position (N1 of piperidine, para to the hydantoin attachment at C4) offers a synthetically tractable vector for conjugating a target-protein ligand via amide coupling, click chemistry, or PEG linker attachment, enabling the construction of heterobifunctional degraders targeting disease-relevant proteins (e.g., BRD4, BTK, AR, ERα) with a non-glutarimide CRBN ligand warhead. This differentiates 2176201-62-8 from building blocks that employ glutarimide-based CRBN ligands and provides IP-differentiated degrader chemical matter .

N3-Methyl Hydantoin Pharmacophore Reference Standard for IKZF Degradation Selectivity Profiling

The 3-methyl substitution on the imidazolidine-2,4-dione ring positions 2176201-62-8 as a reference standard for investigating the role of hydantoin N3-substitution in determining cereblon neo-substrate degradation selectivity . Published studies demonstrate that cereblon ligands with different chemical scaffolds (e.g., thalidomide, lenalidomide, pomalidomide, CC-885) recruit distinct sets of neo-substrates (IKZF1, IKZF3, CK1α, GSPT1) for ubiquitination and proteasomal degradation . By comparing the cellular degradation profile (DC50 and Dmax for IKZF1, IKZF3, CK1α, GSPT1, SALL4) of 2176201-62-8 with those of 3-unsubstituted, 3-cyclopropyl, and 3-trifluoroethyl hydantoin analogs using quantitative proteomics or HiBiT-tagged reporter assays, researchers can establish the N3-methyl group's specific contribution to neo-substrate selectivity. This addresses the evidence gap that no publicly disclosed IKZF degradation data exist for the 3-methyl hydantoin chemotype and provides valuable selectivity data for the targeted protein degradation community .

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